molecular formula C9H11ClN2O B3033886 5-Chloro-2-(ethylamino)benzamide CAS No. 1248166-41-7

5-Chloro-2-(ethylamino)benzamide

Cat. No. B3033886
CAS RN: 1248166-41-7
M. Wt: 198.65
InChI Key: UXDCFPVVORQWSZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylamino)benzamide is a chemical compound with the molecular formula C9H11ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzamides, which includes 5-Chloro-2-(ethylamino)benzamide, can be achieved through various methods. One such method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(ethylamino)benzamide can be represented by the SMILES string OC(C(C=C1Cl)=C(C=C1)NCC)=O . The InChI representation is 1S/C9H10ClNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

Amides, including 5-Chloro-2-(ethylamino)benzamide, generally have high boiling points and melting points . They are usually solids at room temperature, and those with five or fewer carbon atoms are soluble in water .

Scientific Research Applications

Nonlinear Optical Materials

CEB has been investigated as a novel third-order nonlinear optical single crystal. Researchers have successfully grown a co-crystal of Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C) using ethanol as a solvent. The crystal exhibits organic third-order nonlinearity and belongs to the monoclinic crystal system. Key findings include:

Pharmaceutical Research

CEB derivatives have been synthesized and evaluated for their potential pharmaceutical applications. Specifically, 5-chloro-2-hydroxy-N-phenylbenzamide methyl esters, hydrazides, and hydrazones have been studied. These compounds may exhibit antioxidant or other bioactive properties .

properties

IUPAC Name

5-chloro-2-(ethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-12-8-4-3-6(10)5-7(8)9(11)13/h3-5,12H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCFPVVORQWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(ethylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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